molecular formula C9F18O B6313921 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane CAS No. 1274892-00-0

1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane

Cat. No.: B6313921
CAS No.: 1274892-00-0
M. Wt: 466.07 g/mol
InChI Key: CURSCKIAOYELNB-UHFFFAOYSA-N
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Description

1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and perfluoroallyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the organic framework using reagents such as elemental fluorine (F2) or fluorinating agents like sulfur tetrafluoride (SF4).

    Allylation: Incorporation of perfluoroallyloxy groups through reactions with perfluoroallyl halides under controlled conditions.

    Purification: The final product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and allylation processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. Continuous flow reactors and automated systems are often employed to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.

    Reduction: Reaction with reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.

    Substitution: Nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH3) to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.

    Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.

    Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the electronic and structural properties of the target molecules, affecting their function and behavior. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone: Another highly fluorinated compound with similar structural features.

    1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Known for its use as a refrigerant and heat transfer fluid.

Uniqueness

1,1,1,2,4,4,4-Heptafluoro-3-(perfluoroallyloxy)-2,3-bis(trifluoromethyl)butane is unique due to the presence of both perfluoroallyloxy and bis(trifluoromethyl) groups, which impart distinct chemical and physical properties. These features make it particularly valuable for specialized applications in various fields.

Properties

IUPAC Name

1,1,1,2,4,4,4-heptafluoro-3-(1,1,2,3,3-pentafluoroprop-2-enoxy)-2,3-bis(trifluoromethyl)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F18O/c10-1(2(11)12)3(13,14)28-5(8(22,23)24,9(25,26)27)4(15,6(16,17)18)7(19,20)21
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURSCKIAOYELNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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